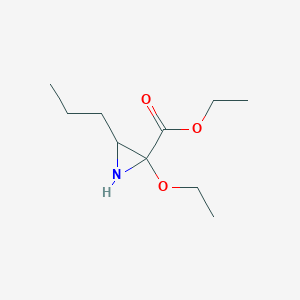
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-propylpropanoate with ethoxyamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxyamine displaces the bromine atom, forming the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Primary or secondary amines.
Scientific Research Applications
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Organic Synthesis:
Material Science: It is explored for the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and in medicinal chemistry for the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-3-piperidinecarboxylate
- Aziridine-2-carboxylic acid derivatives
- Ethyl 2-oxo-3-piperidinecarboxylate
Uniqueness
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridine derivatives
Biological Activity
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.29 g/mol
This compound contains an aziridine ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in the G1 phase, preventing cancer cells from proliferating.
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.
- Modulation of Signaling Pathways : this compound affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
- Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth with an MIC of 64 µg/mL .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8-10(11-8,14-6-3)9(12)13-5-2/h8,11H,4-7H2,1-3H3 |
InChI Key |
QGCIOPCMLRCOOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(N1)(C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















